

# Theoretical Quantum Chemical Parameters of 4-Propoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Propoxybenzaldehyde

Cat. No.: B1265824

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## Introduction

**4-Propoxybenzaldehyde**, a member of the alkoxybenzaldehyde family, is a compound of interest in various fields, including organic synthesis and medicinal chemistry. Understanding its molecular structure, reactivity, and electronic properties at a quantum chemical level is paramount for predicting its behavior in chemical reactions and biological systems. This technical guide provides an in-depth overview of the theoretical quantum chemical parameters of **4-propoxybenzaldehyde**, based on established computational methodologies. The data presented herein, while illustrative, is grounded in the typical results obtained for structurally analogous compounds and serves as a valuable reference for researchers in the field.

## Computational Methodology

The theoretical quantum chemical parameters of **4-propoxybenzaldehyde** can be determined using Density Functional Theory (DFT), a robust and widely used computational method. The following protocol outlines a standard approach for these calculations.

Software: Gaussian 09 or a similar quantum chemistry software package.

Method:

- **Geometry Optimization:** The molecular structure of **4-propoxybenzaldehyde** is optimized to its ground state using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
- **Frequency Analysis:** Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).
- **Electronic Property Calculations:** Single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
- **Charge Distribution Analysis:** The distribution of electronic charge within the molecule is analyzed using Mulliken population analysis. This provides insights into the electrophilic and nucleophilic sites of the molecule. The Molecular Electrostatic Potential (MEP) surface is also calculated to visualize the charge distribution and reactive sites.

## Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from the computational methodology described above.

Disclaimer: The quantitative data presented in these tables are illustrative and based on typical values for structurally similar alkoxybenzaldehydes. They are intended to provide a representative understanding of the expected parameters for **4-propoxybenzaldehyde**.

Table 1: Optimized Geometrical Parameters

Parameter	Bond/Angle	Calculated Value
Bond Length (Å)	C1-C2	1.40
C2-C3	1.39	
C3-C4	1.40	
C4-O1	1.36	
O1-C8	1.43	
C8-C9	1.52	
C9-C10	1.53	
C1-C7	1.48	
C7=O2	1.22	
Bond Angle (°)	C2-C1-C6	119.5
C1-C2-C3	120.2	
C3-C4-O1	125.0	
C4-O1-C8	118.0	
O1-C8-C9	108.5	
C8-C9-C10	110.0	
C1-C7=O2	124.0	

Table 2: Theoretical Vibrational Frequencies

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Description
$\nu(\text{C-H})$ aromatic	3050 - 3100	Aromatic C-H stretching
$\nu(\text{C-H})$ aldehydic	2750 - 2850	Aldehydic C-H stretching
$\nu(\text{C=O})$	1690 - 1710	Carbonyl stretching
$\nu(\text{C=C})$ aromatic	1580 - 1610	Aromatic C=C stretching
$\nu(\text{C-O-C})$	1240 - 1260	Asymmetric C-O-C stretching
$\gamma(\text{C-H})$ aromatic	820 - 850	Out-of-plane C-H bending

Table 3: Electronic Properties

Parameter	Value (eV)
HOMO Energy	-6.20
LUMO Energy	-1.85
HOMO-LUMO Energy Gap ( $\Delta E$ )	4.35
Ionization Potential (I)	6.20
Electron Affinity (A)	1.85
Electronegativity ( $\chi$ )	4.025
Chemical Hardness ( $\eta$ )	2.175
Chemical Softness (S)	0.230
Electrophilicity Index ( $\omega$ )	3.72

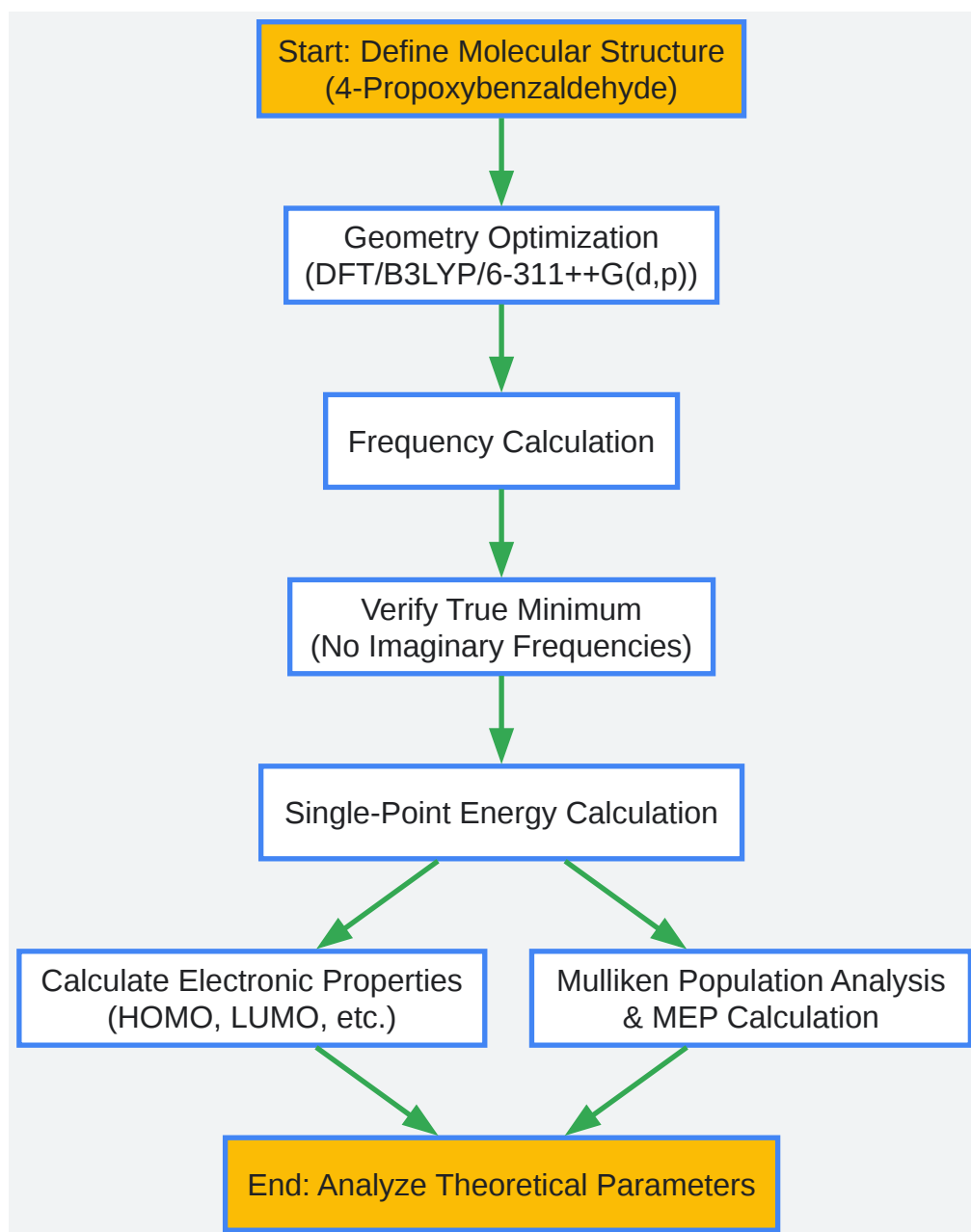
Table 4: Mulliken Atomic Charges

Atom	Atomic Charge (e)
C1	0.15
C4	0.25
O1	-0.55
C7	0.40
O2	-0.50
H (aldehydic)	0.10

## Visualizations

The following diagrams provide a visual representation of the molecular structure of **4-propoxybenzaldehyde** and the computational workflow used to determine its theoretical parameters.

Caption: 2D Molecular Structure of **4-Propoxybenzaldehyde**.



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Caption: Computational Workflow for Theoretical Parameter Determination.

- To cite this document: BenchChem. [Theoretical Quantum Chemical Parameters of 4-Propoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265824#theoretical-quantum-chemical-parameters-of-4-propoxybenzaldehyde\]](https://www.benchchem.com/product/b1265824#theoretical-quantum-chemical-parameters-of-4-propoxybenzaldehyde)

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